molecular formula C9H22Si2 B14146393 1,3-Bis(trimethylsilyl)propene CAS No. 52152-48-4

1,3-Bis(trimethylsilyl)propene

Cat. No.: B14146393
CAS No.: 52152-48-4
M. Wt: 186.44 g/mol
InChI Key: SVOLIZOGHWXZQV-BQYQJAHWSA-N
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Description

1,3-Bis(trimethylsilyl)propene: is an organosilicon compound with the molecular formula C₉H₂₂Si₂ . It is characterized by the presence of two trimethylsilyl groups attached to a propene backbone. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(trimethylsilyl)propene can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(trimethylsilyl)propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Bis(trimethylsilyl)propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: It is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(trimethylsilyl)propene involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, facilitating chemical reactions. The compound’s ability to undergo substitution and addition reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(trimethylsilyl)propene is unique due to its ability to participate in both substitution and addition reactions, making it a versatile reagent in organic synthesis. Its dual trimethylsilyl groups provide steric protection, enhancing the stability of reactive intermediates .

Properties

CAS No.

52152-48-4

Molecular Formula

C9H22Si2

Molecular Weight

186.44 g/mol

IUPAC Name

trimethyl-[(E)-3-trimethylsilylprop-1-enyl]silane

InChI

InChI=1S/C9H22Si2/c1-10(2,3)8-7-9-11(4,5)6/h7-8H,9H2,1-6H3/b8-7+

InChI Key

SVOLIZOGHWXZQV-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)C/C=C/[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)CC=C[Si](C)(C)C

Origin of Product

United States

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